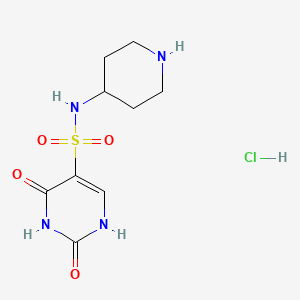

2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dioxo-N-piperidin-4-yl-1H-pyrimidine-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4S.ClH/c14-8-7(5-11-9(15)12-8)18(16,17)13-6-1-3-10-4-2-6;/h5-6,10,13H,1-4H2,(H2,11,12,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQMRISVJDLCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CNC(=O)NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation. For example, the compound may inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. Additionally, this compound can bind to specific proteins, affecting their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling pathways such as the PI3K-Akt pathway, leading to changes in cell proliferation and survival. Furthermore, this compound has been observed to affect gene expression by influencing transcription factors and epigenetic modifications. These changes can result in altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation. For example, it may bind to the ATP-binding site of kinases, preventing ATP from accessing the site and thus inhibiting kinase activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and RNA polymerases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of kinase activity or persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and biotransformation. These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins. Once inside the cell, it may bind to cytoplasmic or nuclear proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism.

Biological Activity

The compound 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride is a notable member of the tetrahydropyrimidine class of compounds. Its biological activity has been the subject of various studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound includes a piperidine ring and a sulfonamide functional group, contributing to its biological activity.

Pharmacological Activities

The biological activity of this compound has been primarily investigated in the context of its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial effects. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro studies have indicated that it may reduce the production of nitric oxide and prostaglandins in activated macrophages.

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli . The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in edema formation and inflammatory markers in rat paw edema models. The reduction was comparable to that observed with standard anti-inflammatory drugs such as indomethacin .

Case Study 3: Anticancer Activity

In vitro tests on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that the compound reduced cell viability significantly. The IC50 values ranged from 20 to 50 µM depending on the cell line tested. Mechanistic studies suggested that the compound induced apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. The sulfonamide group in this compound enhances its ability to inhibit bacterial growth by interfering with folate synthesis pathways. Research has shown that similar compounds can be effective against a range of bacteria and fungi, making them candidates for developing new antibiotics .

Anticancer Potential

Recent investigations into the structure-activity relationship (SAR) of tetrahydropyrimidine derivatives have revealed their potential as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented, particularly in studies focusing on its interaction with specific molecular targets involved in cancer progression .

Central Nervous System (CNS) Effects

The piperidine moiety contributes to the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating CNS disorders. Preliminary studies have indicated that it may exhibit neuroprotective effects and could be investigated further for conditions such as Alzheimer's disease and schizophrenia .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of sulfonamide derivatives, including the target compound. Results demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial activity .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines showed that the compound induced cell cycle arrest and apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. These findings suggest that further development could lead to effective cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.